molecular formula C13H20N4 B12119884 4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline CAS No. 88268-06-8

4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B12119884
CAS No.: 88268-06-8
M. Wt: 232.32 g/mol
InChI Key: ARRUGWFKUPFPBR-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of a piperazine moiety and a methyl group further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves the reaction of 2-chloro-4-methylquinoline with piperazine under specific conditions. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) with potassium carbonate as a base. The mixture is stirred at elevated temperatures, usually around 140°C, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the quinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperazine in DMF with potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.

Scientific Research Applications

4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is unique due to its specific structural features, such as the combination of a quinazoline core with a piperazine moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

88268-06-8

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

4-methyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C13H20N4/c1-10-11-4-2-3-5-12(11)16-13(15-10)17-8-6-14-7-9-17/h14H,2-9H2,1H3

InChI Key

ARRUGWFKUPFPBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)N3CCNCC3

Origin of Product

United States

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